molecular formula C19H19FN2O B15075322 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- CAS No. 109083-74-1

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-

Cat. No.: B15075322
CAS No.: 109083-74-1
M. Wt: 310.4 g/mol
InChI Key: SDZYXNDHITZMBG-UHFFFAOYSA-N
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Description

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of substituents: The phenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Hydroxymethylation: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-5-methanol, 1-phenyl-2-(4-fluorophenyl)-4-(1-methylethyl)
  • 1H-Imidazole-5-methanol, 1-(4-chlorophenyl)-4-(1-methylethyl)-2-phenyl-
  • 1H-Imidazole-5-methanol, 1-(4-bromophenyl)-4-(1-methylethyl)-2-phenyl-

Uniqueness

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is unique due to the specific arrangement and types of substituents on the imidazole ring. The presence of the fluorophenyl group may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

109083-74-1

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]methanol

InChI

InChI=1S/C19H19FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-11,13,23H,12H2,1-2H3

InChI Key

SDZYXNDHITZMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO

Origin of Product

United States

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